![molecular formula C19H16ClN3OS B2412946 1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline CAS No. 851079-22-6](/img/structure/B2412946.png)
1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an indoline group, which is a heterocyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring and an indoline group . The imidazole ring is known as 1,3-diazole and contains two nitrogen atoms . The indoline group is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing five-membered ring .
Applications De Recherche Scientifique
Antibacterial and Antifungal Activity
Research indicates that 1H-Indole derivatives, which are closely related to the compound , have been synthesized and found to exhibit significant antibacterial and antifungal activities. These compounds were effective against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli, as well as fungi like Aspergillus niger and Candida albicans (2020, Letters in Applied NanoBioScience).
Antiaggregatory Effects
A study on derivatives of 1-(4,5-dihydro-1H-imidazol-2-yl)indole, which are structurally similar to the target compound, demonstrated antiaggregatory activity in human platelets. This research may suggest potential therapeutic applications of related compounds in conditions involving platelet aggregation (2000, Farmaco).
Anti-inflammatory Agents
Synthesis of certain 1H-indole derivatives has shown promising results in their evaluation as anti-inflammatory agents. This suggests potential for related compounds in treating inflammation (2022, Current Drug Discovery Technologies).
Aromatase Inhibition
In the context of cancer research, specific 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles have been identified as potent inhibitors of aromatase, an enzyme crucial in estrogen biosynthesis. This indicates a potential application of related compounds in the treatment of estrogen-dependent cancers (2006, Bioorganic & Medicinal Chemistry Letters).
Corrosion Inhibition
Some indoline compounds, which are structurally related to the compound of interest, have shown effectiveness as corrosion inhibitors on steel surfaces. This suggests potential industrial applications in protecting metals from corrosion (2015, Journal of Materials Engineering and Performance).
Mécanisme D'action
Target of Action
The primary target of this compound is the EGFR receptor , a potential target in triple-negative breast cancer (TNBC) . EGFR, or Epidermal Growth Factor Receptor, plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
The compound interacts with the EGFR receptor, inhibiting its activity . The docking simulations suggest that the compound binds to the active site of the EGFR receptor, demonstrating a notable inhibitory propensity .
Biochemical Pathways
Therefore, the inhibition of EGFR can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells where EGFR is often overexpressed .
Pharmacokinetics
The synthesized entities have been investigated through admet screening to anticipate their drug candidature . ADMET refers to the absorption, distribution, metabolism, excretion, and toxicity properties of a compound, which are critical for determining its suitability as a drug.
Result of Action
The compound has demonstrated promising anti-proliferative action against the TNBC cell line, MDA-MB-231 . This suggests that the compound may inhibit cell proliferation and potentially induce cell death in these cancer cells.
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c20-15-5-7-16(8-6-15)22-12-10-21-19(22)25-13-18(24)23-11-9-14-3-1-2-4-17(14)23/h1-8,10,12H,9,11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAGBPHYPBYMJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.